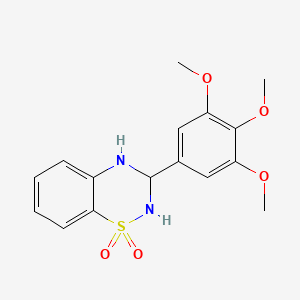![molecular formula C21H21FN4O4 B4288055 N~5~-(2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4288055.png)
N~5~-(2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-(2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a fluorophenyl group, and a dimethylphenoxyacetyl moiety
Preparation Methods
The synthesis of N5-(2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl moiety is introduced into the oxadiazole ring.
Attachment of the dimethylphenoxyacetyl moiety: This step involves the acylation of the intermediate compound with 2,4-dimethylphenoxyacetyl chloride.
Final coupling: The final step involves coupling the intermediate with an appropriate amine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
N~5~-(2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases.
Scientific Research Applications
N~5~-(2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N5-(2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N~5~-(2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-bromophenyl)-1,2,4-oxadiazole-5-carboxamide: The presence of a bromophenyl group can lead to different chemical and biological properties compared to the fluorophenyl analogue.
N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-iodophenyl)-1,2,4-oxadiazole-5-carboxamide: The iodophenyl group introduces additional steric and electronic effects, influencing the compound’s behavior.
Properties
IUPAC Name |
N-[2-[[2-(2,4-dimethylphenoxy)acetyl]amino]ethyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4/c1-13-7-8-17(14(2)11-13)29-12-18(27)23-9-10-24-20(28)21-25-19(26-30-21)15-5-3-4-6-16(15)22/h3-8,11H,9-10,12H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYMUQLXKJHVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(TERT-BUTYL)-N~1~-{4-[5-(3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE](/img/structure/B4287972.png)
![6-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4287988.png)
![3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2-METHYLBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4288012.png)
![3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2-ETHOXYBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4288017.png)
![N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE](/img/structure/B4288019.png)
![N~5~-(2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}ETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4288027.png)
![4-FLUORO-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE](/img/structure/B4288040.png)
![3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(4-METHYLBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4288046.png)
![6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4288047.png)
![3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4288049.png)
![3-(3,4-dimethoxyphenyl)-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4288056.png)
![3-(3,4-DIMETHOXYPHENYL)-N~5~-{2-[(2-ETHOXYBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4288065.png)

![2-[1-(2-ethoxyphenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-N-(2-furylmethyl)acetamide](/img/structure/B4288075.png)
